Latarcin-4b

Antimicrobial peptides MIC Gram-negative selectivity

Latarcin-4b (Ltc-4b) is a 24-residue linear cationic antimicrobial peptide belonging to the latarcin family purified from the venom of the spider *Lachesana tarabaevi*. Identified alongside six other latarcins, Ltc-4b adopts an amphipathic α-helical conformation upon membrane contact and exhibits broad-spectrum antibacterial and antifungal activity via membrane destabilization consistent with a carpet-like mechanism.

Molecular Formula
Molecular Weight
Cat. No. B1576206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatarcin-4b
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latarcin-4b Antimicrobial Peptide: Baseline Characterization for Scientific Procurement


Latarcin-4b (Ltc-4b) is a 24-residue linear cationic antimicrobial peptide belonging to the latarcin family purified from the venom of the spider *Lachesana tarabaevi* [1]. Identified alongside six other latarcins, Ltc-4b adopts an amphipathic α-helical conformation upon membrane contact and exhibits broad-spectrum antibacterial and antifungal activity via membrane destabilization consistent with a carpet-like mechanism [1][2]. The peptide is classified structurally within Group B latarcins, which are characterized by moderate net charge and an amidated C-terminus, and has a molecular formula of C₁₃₃H₂₁₉N₃₅O₃₄S [3].

Latarcin-4b: Why In-Class Substitution Is Not Straightforward


Latarcins share a common helical fold but exhibit distinct amino acid sequences, charge distributions, and C-terminal modifications that collectively dictate their antimicrobial spectrum and selectivity [1]. Even between the closest sequence homologs Latarcin-4a and Latarcin-4b—differing by only two residues at positions 1 and 5—meaningful quantitative differences in potency against specific pathogens and antifungal activity are observed, preventing reliable extrapolation of performance from one latarcin to another [2]. Procurement decisions that disregard these subtle structural divergences risk selecting a peptide with an unanticipated narrow or shifted efficacy window.

Latarcin-4b: Quantitative Differentiation Evidence Against Closest Analogs


Latarcin-4b Exhibits a Narrower Gram-Negative Activity Window Compared to Latarcin-4a

Against the *E. coli* MH1 strain, Latarcin-4b (MIC = 4.4 µM) is 1.38-fold less potent than its closest sequence analog Latarcin-4a (MIC = 3.2 µM) [1][2]. This quantitative difference, derived from the same assay platform, indicates that the Ser1→Gly1 and Val5→Phe5 substitutions in Ltc-4b attenuate activity against this Gram-negative target, a finding relevant for studies requiring differential Gram-negative engagement.

Antimicrobial peptides MIC Gram-negative selectivity Escherichia coli

Latarcin-4b Shows 1.9-Fold Weaker Antifungal Activity Against Saccharomyces cerevisiae Relative to Latarcin-4a

Latarcin-4b requires a nearly 2-fold higher concentration (MIC = 35 µM) to inhibit *Saccharomyces cerevisiae* Y190 compared to Latarcin-4a (MIC = 18 µM) [1][2]. This differential antifungal susceptibility, consistently observed under matched experimental conditions, suggests that the two-residue sequence variation between the peptides modulates membrane disruption efficacy against yeast membranes.

Antifungal peptides Saccharomyces cerevisiae selectivity window therapeutic index

Latarcin-4b Retains Full Potency Against Arthrobacter globiformis, Equivalent to Latarcin-4a and Latarcin-3a

Against the Gram-positive bacterium *Arthrobacter globiformis* VKM Ac-1112, Latarcin-4b demonstrates an MIC of 0.3 µM, identical to that of Latarcin-4a (0.3 µM) and Latarcin-3a (0.3 µM) [1][2][3]. This equivalence indicates that the N-terminal sequence variations do not compromise activity against this organism, providing a conserved potency anchor for structure-activity relationship studies.

Gram-positive bacteria MIC equivalence Arthrobacter globiformis procurement benchmark

Latarcin-4b Belongs to the Low-Hemolytic Group B Latarcins, Offering a Superior Selectivity Profile Over Group A Peptides

A comprehensive biophysical and biological comparison of all latarcin family members categorizes them into groups based on membrane interaction aggressiveness [1]. Group B peptides (Ltc3a, Ltc4a, and by structural homology Ltc4b) are described as "efficient and selective in killing bacteria but without causing significant bilayer disturbance," contrasting with Group A peptides Ltc1 and Ltc2a, which are the most tilted and aggressive, indiscriminately permeabilizing both bacterial and erythrocyte membranes [1]. The N-terminal amphipathic helix has been identified as the trigger of hemolytic activity in latarcins [2]. Latarcin-4b's N-terminal sequence (SLKDK...) differs from Latarcin-4a (GLKDK...) at the critical first position, a structural feature that may further modulate hemolysis.

Hemolytic activity selectivity index Group B latarcins therapeutic window

Latarcin-4b: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship Studies on Latarcin N-Terminal Residues

The two-residue variation (Ser1/Val5 in Ltc4b vs. Gly1/Phe5 in Ltc4a) accompanied by measurable shifts in potency against *E. coli* MH1 (4.4 vs. 3.2 µM) and *S. cerevisiae* Y190 (35 vs. 18 µM) makes Latarcin-4b an indispensable paired comparator for defining the contribution of N-terminal polarity and hydrophobicity to membrane selectivity [1][2].

Antibacterial Agent Development Prioritizing Low Hemolytic Risk

Latarcin-4b's assignment to Group B latarcins—peptides that kill bacteria efficiently without causing significant bilayer disturbance—positions it as a preferred starting scaffold for lead optimization programs where hemolytic toxicity is a primary elimination criterion [3]. The N-terminal amphipathic helix of Group B peptides can be further engineered to tune selectivity, as previously demonstrated with latarcin mutants [4].

Selective Anti-Gram-Positive Studies with Reduced Antifungal Collateral Activity

With conserved sub-micromolar potency against *Arthrobacter globiformis* (MIC = 0.3 µM) and *Bacillus subtilis* (MIC = 1.1 µM) but nearly 2-fold weaker activity against *Saccharomyces cerevisiae* compared to Latarcin-4a, Latarcin-4b offers a narrower spectrum profile suitable for investigations targeting Gram-positive pathogens while minimizing confounding antifungal effects in mixed-microbiome experimental systems [1][2].

Latarcin Family Functional Divergence Benchmarking

Latarcin-4b's distinct activity fingerprint relative to all other latarcin family members provides a critical reference point for systematic benchmarking of peptide library screens aimed at identifying sequence determinants of antimicrobial spectrum breadth [1]. Chemical synthesis of Ltc4b yields a product with biological properties identical to the natural peptide, as confirmed by the foundational patent [5], ensuring that synthetic material faithfully represents native activity for comparative studies.

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